

# BPR1M97: A Technical Guide to a Novel Dual MOP/NOP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPR1M97   |           |
| Cat. No.:            | B15617538 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This technical guide provides a comprehensive overview of the discovery and initial characterization of BPR1M97, summarizing its in vitro and in vivo pharmacological properties. The data presented herein demonstrate that BPR1M97 is a potent antinociceptive agent with a potentially safer side-effect profile compared to traditional opioids like morphine. This document includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

#### Introduction

The search for potent analgesics with reduced adverse effects, such as respiratory depression, constipation, and addiction potential, remains a significant challenge in pain management. Traditional opioids primarily target the MOP receptor, which, while effective for analgesia, also mediates the undesirable side effects. A promising strategy to overcome these limitations is the development of ligands that co-target other receptors involved in pain modulation. The NOP receptor has emerged as a key target, as its activation can produce analgesia with a distinct and potentially safer pharmacological profile.



**BPR1M97** was identified as a dual MOP/NOP receptor agonist with the potential to provide robust pain relief while mitigating the liabilities of conventional opioids. This guide details the initial scientific findings that characterize its unique pharmacological profile.

#### In Vitro Characterization

The in vitro pharmacology of **BPR1M97** was assessed through a series of assays to determine its binding affinity and functional activity at both the MOP and NOP receptors.

### **Receptor Binding Affinity**

Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of **BPR1M97** for the human MOP and NOP receptors.

| Compound                                        | MOP Ki (nM)[1] | NOP Ki (nM)[1] |
|-------------------------------------------------|----------------|----------------|
| BPR1M97                                         | 1.8            | 4.2            |
| Table 1: Receptor Binding Affinities of BPR1M97 |                |                |

## **Functional Activity**

The functional activity of **BPR1M97** was evaluated using cell-based assays to measure its effects on G-protein signaling and  $\beta$ -arrestin recruitment.

- Cyclic Adenosine Monophosphate (cAMP) Production: BPR1M97 demonstrated full agonist
  activity at MOP-expressing cells in cAMP production assays.[2] At the NOP receptor, it also
  behaved as a full agonist for the G-protein pathway.[2]
- β-Arrestin Recruitment: In β-arrestin recruitment assays, **BPR1M97** acted as a full agonist at the MOP receptor.[2] However, at the NOP receptor, it displayed G-protein bias, indicating a preferential activation of the G-protein signaling cascade over the β-arrestin pathway.[2]

This G-protein bias at the NOP receptor is a key characteristic of **BPR1M97** and may contribute to its improved safety profile.



#### In Vivo Characterization

A battery of in vivo studies in animal models was conducted to assess the antinociceptive efficacy and side-effect profile of **BPR1M97**.

### **Antinociceptive Efficacy**

The analgesic properties of **BPR1M97** were evaluated in various pain models.

| Assay                                                | Species | Route of<br>Administration | BPR1M97 ED50                  |
|------------------------------------------------------|---------|----------------------------|-------------------------------|
| Tail-Flick Test<br>(Thermal Pain)                    | Mouse   | Subcutaneous               | 127.1 ± 34.65 μg/kg[1]<br>[2] |
| Table 2: In Vivo Antinociceptive Efficacy of BPR1M97 |         |                            |                               |

**BPR1M97** demonstrated potent antinociceptive effects, initiating a rapid analgesic response within 10 minutes of subcutaneous injection and showing superior efficacy in a model of cancer-induced pain compared to morphine.[2]

### **Side-Effect Profile**

The side-effect profile of **BPR1M97** was compared to that of morphine.

- Respiratory and Cardiovascular Function: Unlike morphine, BPR1M97 caused less respiratory and cardiovascular dysfunction.[2]
- Gastrointestinal Function: BPR1M97 exhibited reduced inhibition of gastrointestinal transit compared to morphine.[1]
- Physical Dependence: In naloxone-precipitated withdrawal tests, BPR1M97 induced less withdrawal jumping than morphine.[2]
- Locomotor Activity: BPR1M97 was found to decrease global locomotor activity.[2]



# Signaling Pathway and Experimental Workflow Proposed Signaling Pathway of BPR1M97

The following diagram illustrates the proposed signaling mechanism of **BPR1M97** at the MOP and NOP receptors.

Analgesia





G-protein Activation





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BPR1M97: A Technical Guide to a Novel Dual MOP/NOP Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617538#discovery-and-initial-characterization-of-bpr1m97]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com